molecular formula C12H22ClNO B1677882 Pimeclone hydrochloride CAS No. 6966-09-2

Pimeclone hydrochloride

Cat. No. B1677882
CAS RN: 6966-09-2
M. Wt: 231.76 g/mol
InChI Key: CPBMVAYQVPLSFX-UHFFFAOYSA-N
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Description

Pimeclone hydrochloride, also known as Karion or Spiractin, is a drug that has been described as either a psychostimulant or a respiratory stimulant . It was first synthesized in 1927 .


Molecular Structure Analysis

Pimeclone hydrochloride has the chemical formula C12H22ClNO . Its exact mass is 231.14 and its molecular weight is 231.760 . The elemental composition is C, 62.19%; H, 9.57%; Cl, 15.30%; N, 6.04%; O, 6.90% .


Physical And Chemical Properties Analysis

Pimeclone has a density of 1.0±0.1 g/cm^3, a boiling point of 296.9±13.0 °C at 760 mmHg, and a flash point of 124.7±9.4 °C . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Immunomodulatory Capabilities in Dermatology

Pimecrolimus, developed for inflammatory skin diseases, exhibits significant anti-inflammatory activity and immunomodulatory capabilities with a low systemic immunosuppressive potential. Its primary mechanism involves blocking T cell activation by binding to the cytosolic receptor immunophilin macrophilin-12, inhibiting the protein phosphatase calcineurin. This process blocks signal transduction pathways in T cells and inhibits the synthesis of inflammatory cytokines, specifically Th1- and Th2-type cytokines. Pimecrolimus also prevents the release of cytokines and pro-inflammatory mediators from mast cells. Its effectiveness spans across various skin diseases, including allergic contact dermatitis and atopic dermatitis, without the side effects associated with topical steroids, such as skin atrophy (Gupta & Chow, 2003).

Safety and Tolerability in Pediatric Use

The safety and tolerability of 1% pimecrolimus cream have been extensively studied in pediatric populations, including infants as young as 3 months. Clinical trials involving over a thousand patients have shown very low blood levels of pimecrolimus, indicating minimal systemic absorption. This characteristic, combined with the lack of increased incidence in nonskin infections compared to vehicle treatments, underscores the safety of pimecrolimus for long-term use in managing skin conditions in infants and children. The most common adverse events were related to application site reactions, such as burning and erythema, which were transient and did not indicate systemic immunosuppression (Paul et al., 2006).

Comparative Efficacy and Quality of Life Improvement

Studies have compared the efficacy of pimecrolimus with other treatments, such as topical corticosteroids and tacrolimus ointment, in managing atopic dermatitis. Pimecrolimus has been shown to provide effective disease control, prevent flares, and improve the quality of life for patients, without causing the adverse effects commonly associated with long-term steroid use, such as skin atrophy. These benefits extend to both children and adults, making pimecrolimus a valuable option for long-term management of atopic dermatitis and potentially other inflammatory skin conditions (Alomar et al., 2004).

properties

IUPAC Name

2-(piperidin-1-ylmethyl)cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO.ClH/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13;/h11H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBMVAYQVPLSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCCCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018812
Record name Cyclohexanone, 2-(1-piperidinylmethyl)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimeclone hydrochloride

CAS RN

6966-09-2
Record name Pimeclone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006966092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC18727
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanone, 2-(1-piperidinylmethyl)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMECLONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3FNT189RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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